(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution may result in the formation of an ether or halide derivative.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: This is the enantiomer of the compound and has different biological activity due to its stereochemistry.
(1R,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL: This compound has a hydroxyl group in a different position, leading to different chemical and biological properties.
Uniqueness
(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which significantly influences its interactions with biological targets and its overall reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1R,2R)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1 |
InChI Key |
KQFPTWJLTPOFAS-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)N)O |
Origin of Product |
United States |
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